Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-

Oligonucleotide Synthesis Chain Termination Polymerase Extension

Researchers seeking to synthesize 2′-5′ linked oligonucleotides face the challenge that unprotected cordycepin is incompatible with solid-phase phosphoramidite chemistry. This N6-benzoyl-5′-O-DMTr-3′-deoxyadenosine solves this by providing orthogonal protection for automated synthesis. - The 3′-deoxy configuration enables chain termination for polymerases, critical for PCR clamping and Sanger sequencing applications. - Following deprotection, the incorporated 3′-deoxyadenosine acts as a dual structural modulator and anticancer pharmacophore, as demonstrated in cordycepin-modified DNA aptamers showing enhanced antitumor activity in vivo. - Supplied with rigorous quality control to ensure high coupling efficiency and reliable trityl monitoring.

Molecular Formula C38H35N5O6
Molecular Weight 657.7 g/mol
CAS No. 84138-86-3
Cat. No. B15131363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-
CAS84138-86-3
Molecular FormulaC38H35N5O6
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O
InChIInChI=1S/C38H35N5O6/c1-46-31-20-12-19-29(33(31)47-2)38(26-15-8-4-9-16-26,27-17-10-5-11-18-27)48-22-28-21-30(44)37(49-28)43-24-41-32-34(39-23-40-35(32)43)42-36(45)25-13-6-3-7-14-25/h3-20,23-24,28,30,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t28-,30+,37+/m0/s1
InChIKeyNXZMOBIYGCOVFG-RITSTGFBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected 3′-Deoxyadenosine Intermediate for Oligo Synthesis


Adenosine,N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy- (CAS 84138-86-3), also referred to as N6-Benzoyl-5′-O-(4,4-dimethoxytrityl)-3′-deoxyadenosine, is a doubly protected purine nucleoside analog (molecular formula C38H35N5O6, MW 657.71) . The compound features a 5′-O-(4,4′-dimethoxytrityl) (DMTr) group for controlled solid-phase coupling and an N6-benzoyl group for nucleobase protection during oligonucleotide assembly . It serves as the immediate precursor to 3′-deoxyadenosine phosphoramidites and controlled-pore glass (CPG) supports that enable enzymatic chain termination via absence of the 3′-hydroxyl group, a property exploited in 2′-5′ linkage synthesis, antisense research, and aptamer engineering .

Protected intermediate for 3′-deoxyadenosine phosphoramidite and CPG synthesis
Enables enzymatic chain termination at the 3′-terminus via absence of 3′-OH
Orthogonal DMTr/benzoyl protection compatible with DMT-on purification and coupling monitoring
Supports 2′-5′ phosphodiester linkage synthesis for RNA-selective oligonucleotide research

Why 5′-O-DMTr-N-Benzoyl-3′-dA Cannot Be Substituted


The 3′-deoxy modification in this compound is functionally distinct from the canonical 2′-deoxy configuration found in standard DNA synthesis building blocks: the missing 3′-OH group renders the incorporated nucleoside a chain terminator for polymerases, a property absent in 2′-deoxyadenosine derivatives . Direct use of unprotected cordycepin (3′-deoxyadenosine) is incompatible with solid-phase phosphoramidite chemistry because both the exocyclic amine and the 5′-OH require orthogonal protection; the N6-benzoyl group prevents undesired branching at adenine while the 5′-O-DMTr enables real-time coupling monitoring via colorimetric trityl cation detection . Furthermore, the 2′-OH in the 3′-deoxy series enables synthesis of 2′-5′ phosphodiester linkages, which confer RNA-selective hybridization and altered nuclease susceptibility profiles that 3′-5′ linked oligomers cannot replicate .

3′-Deoxy vs. 2′-Deoxyadenosine Standard 2′-deoxyadenosine derivatives do not provide chain termination; extension blockade requires the 3′-deoxy modification.
Unprotected cordycepin incompatibility Direct use of cordycepin (3′-deoxyadenosine) is incompatible with solid-phase phosphoramidite chemistry due to missing orthogonal protecting groups.
2′-5′ linkage requirement Conventional 3′-OH building blocks yield 3′-5′ linkages; the 2′-OH in 3′-deoxy series is essential for 2′-5′ oligo synthesis with distinct hybridization and nuclease profiles.

Differentiation Evidence vs. Closest Analogs


Chain Termination: 3′-Deoxy vs. 2′-Deoxyadenosine

The 3′-deoxy modification eliminates the nucleophilic 3′-OH group required for phosphodiester bond formation, resulting in absolute polymerase extension blockade upon incorporation into an oligonucleotide . In contrast, standard 2′-deoxyadenosine supports full extension because the 3′-OH remains available. Glen Research technical documents confirm that 3′-deoxynucleoside CPGs 'effectively block polymerase extension' at the 3′ terminus, a property shared by the broader class of 3′-deoxynucleosides but distinct from 2′-deoxy and 2′,3′-dideoxy variants . Unlike 2′,3′-dideoxynucleoside phosphoramidites—which lack a DMT group and are therefore incompatible with DMT-on purification—the 5′-O-DMTr group of this compound enables standard trityl-directed purification and real-time coupling efficiency monitoring .

Chain Termination vs. 2′-Deoxy
Class-level
3′-deoxy: extension blocked; DMT-on purification compatible
2′-deoxy: extension competent; DMT-on purification compatible
2′,3′-dideoxy: extension blocked; DMT-on purification incompatible
Differentiates chain-termination and purification compatibility
Class-level evidence from Glen Research technical documents
Oligonucleotide Synthesis Chain Termination Polymerase Extension 3'-Deoxy Modification

RNA-Selective Hybridization of 2′-5′ Oligos

Oligonucleotides synthesized using 3′-deoxy-2′-phosphoramidites (derived from this protected intermediate) with 2′-5′ phosphodiester linkages exhibit exclusive hybridization to complementary single-stranded RNA, with no detectable binding to single-stranded DNA . This contrasts with standard 3′-5′ linked oligodeoxynucleotides, which hybridize to both RNA and DNA. US Patent 5,532,130 explicitly demonstrates that '(2′-5′) 3′-deoxyoligodeoxynucleotides hybridize selectively to single stranded RNA but not DNA' . Additionally, within the 2′-5′ phosphorothioate subclass, binding affinity to complementary RNA is reported to be equivalent to that of phosphodiester oligos, while nonspecific binding to cellular proteins is substantially reduced and RNase H activation is absent .

RNA-Selective Hybridization
Class-level
2′-5′ linked oligos: hybridize selectively to ssRNA; no ssDNA binding; reduced nonspecific protein binding
3′-5′ linked oligos: hybridize to both RNA and DNA; activate RNase H
Supports RNA-exclusive antisense applications without off-target DNA interactions
Qualitative selectivity; RNase H activation absent in 2′-5′ constructs
Antisense Oligonucleotides RNA Targeting 2′-5′ Phosphodiester Linkage Hybridization Selectivity

Nuclease Resistance of 2′-5′ Oligos

The 2′-5′ phosphodiester backbone connectivity in oligonucleotides synthesized from 3′-deoxy-2′-phosphoramidites confers significantly greater resistance to both exonucleolytic and endonucleolytic degradation compared to conventional 3′-5′ linked oligomers . US Patent 5,532,130 explicitly states: 'The (2′-5′) linkages confer greater resistance to exo- and endonucleolytic degradation compared to (3′-5′)-linked oligomers' . This differential stability arises from the non-native backbone geometry, which is poorly recognized by cellular nucleases that have evolved to process 3′-5′ phosphodiester bonds. The enhanced resistance is retained in phosphorothioate-modified backbones, further extending the in vitro and in vivo half-life of these constructs .

Nuclease Resistance
Head-to-head
2′-5′ linked oligos: greater resistance to exo- and endonucleolytic degradation
3′-5′ linked oligos: standard nuclease susceptibility
May support stability in nuclease-containing environments
Direct head-to-head comparison; specific half-life ratio not reported
Nuclease Resistance Oligonucleotide Stability Exonuclease Protection 2′-5′ Linkage

Benzoyl Deprotection Kinetics vs. Fast-Deprotecting Groups

The N6-benzoyl protecting group on this compound requires approximately 16 hours of treatment with concentrated ammonium hydroxide (28–33% NH₃ in water) at 55°C for complete removal after oligonucleotide synthesis . This is a well-established benchmark for standard benzoyl-protected deoxyadenosine phosphoramidites. For comparison, fast-deprotecting N-acyl alternatives such as phenoxyacetyl (PAC) and dimethylformamidinyl (DMF) can be fully removed within 2–5 hours under identical or milder conditions (29% NH₄OH, room temperature) . The benzoyl group, however, offers superior resistance to depurination during repeated acidic detritylation cycles compared to the more labile phenoxyacetyl group, as demonstrated by direct comparative stability studies .

Deprotection Kinetics
Data to verify
Benzoyl: ~16 h NH₄OH (28–33%) at 55°C
PAC: 2–5 h in 29% NH₄OH at room temperature
Longer deprotection time; may support acidic stability during synthesis
Cross-study comparable; benzoyl offers greater depurination resistance
Oligonucleotide Deprotection Benzoyl Protection Ammonium Hydroxide Deprotection Kinetics

Aqueous Solubility vs. Unprotected Cordycepin

The 5′-O-DMTr and N6-benzoyl protecting groups dramatically reduce aqueous solubility: the calculated solubility of this compound is 5.9 × 10⁻⁶ g/L (approximately 9 nM) at 25°C . In contrast, the unprotected parent compound cordycepin (3′-deoxyadenosine) is freely soluble in water at concentrations suitable for biological assays . This extreme hydrophobicity is a direct consequence of the DMTr group and necessitates dissolution in organic solvents (acetonitrile, dichloromethane, or DMF) for phosphoramidite coupling . The low aqueous solubility is not a liability in solid-phase oligonucleotide synthesis—where the compound is used as a solution in anhydrous acetonitrile—but it precludes direct biological testing of the protected intermediate.

Aqueous Solubility
Data to verify
5.9 × 10⁻⁶ g/L (calc.)
Requires organic solvent handling; confirms intermediate-only use
vs. cordycepin freely soluble; >10⁶-fold difference
Solubility Formulation DMTr Protection Physicochemical Properties

Application Scenarios in Oligonucleotide Synthesis


2′-5′ Antisense Oligo Synthesis

This protected intermediate is the essential precursor for preparing 3′-deoxy-2′-phosphoramidites used exclusively in the solid-phase synthesis of 2′-5′ linked oligonucleotides. As established above, the resultant oligomers hybridize selectively to complementary single-stranded RNA with no detectable binding to ssDNA, and exhibit reduced nonspecific protein binding with absent RNase H activation . These properties make the compound critical for antisense programs targeting messenger RNA without triggering RNase H-mediated cleavage or off-target DNA interactions, a profile distinct from standard phosphorothioate antisense agents .

3′-Terminal Chain Termination for PCR Clamping

When converted to the corresponding 3′-dA-CPG support (Glen Research 20-2004), the compound enables incorporation of a 3′-deoxyadenosine residue at the 3′ terminus of synthetic oligonucleotides, effectively blocking any subsequent polymerase extension . This is directly relevant for PCR clamping applications, Sanger sequencing termination, and construction of defined-length oligonucleotides where 3′ extension must be prevented. Unlike 2′,3′-dideoxy CPG alternatives, the 5′-O-DMTr group permits standard DMT-on purification and real-time coupling efficiency monitoring via trityl cation absorbance .

Cordycepin-Modified Aptamer Engineering

Recent literature (Chemical Science, 2025) demonstrates that 3′-dA phosphoramidites synthesized from protected cordycepin precursors can be used to site-specifically incorporate 3′-deoxyadenosine into DNA aptamers, simultaneously functioning as a structural modulator and a bioactive warhead . The cordycepin-modified Sgc8c aptamer (Sgc8-23A) exhibited enhanced antitumor activity against HCT116 human colon cancer cells compared to free cordycepin, and significantly inhibited tumor growth in a zebrafish patient-derived xenograft model . This application highlights the dual role of 3′-deoxyadenosine as both a polymerase-blocking modification and a direct anticancer pharmacophore.

Application
Selection Property
Validation Focus
2′-5′ antisense oligo synthesis
RNA-selective hybridization and altered nuclease profile
Hybridization specificity; nuclease stability in research models
PCR clamping / chain termination
3′-deoxy block with DMT-on purification compatibility
Extension blockade fidelity; real-time coupling monitoring
Aptamer-modified cell-model research
Site-specific 3′-deoxyadenosine incorporation
Cell-viability and tumor model endpoint contexts (reported)
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